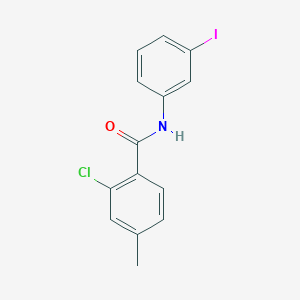
2-chloro-N-(3-iodophenyl)-4-methylbenzamide
Descripción general
Descripción
2-chloro-N-(3-iodophenyl)-4-methylbenzamide is an organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with chlorine, iodine, and a methyl group, making it a molecule of interest in various chemical and pharmaceutical research fields due to its unique structural properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-iodophenyl)-4-methylbenzamide typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzoic acid, 3-iodoaniline, and thionyl chloride.
Formation of Acid Chloride: 4-methylbenzoic acid is first converted to its corresponding acid chloride using thionyl chloride under reflux conditions.
Amide Formation: The acid chloride is then reacted with 3-iodoaniline in the presence of a base such as triethylamine to form the desired benzamide.
Chlorination: The final step involves the chlorination of the benzamide using a chlorinating agent like phosphorus pentachloride (PCl5) or sulfuryl chloride (SO2Cl2) to introduce the chlorine atom at the 2-position.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the chlorination step.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine and iodine atoms.
Oxidation and Reduction: The benzamide moiety can participate in oxidation and reduction reactions, potentially altering the functional groups attached to the benzene ring.
Coupling Reactions: The iodine atom makes the compound suitable for palladium-catalyzed coupling reactions such as Suzuki or Sonogashira couplings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are commonly used.
Major Products
Substitution: Products include azido or thiocyanato derivatives.
Oxidation: Products may include carboxylic acids or ketones.
Coupling: Biaryl or alkyne derivatives are typical products.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-chloro-N-(3-iodophenyl)-4-methylbenzamide is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology
The compound’s structural features allow it to interact with various biological targets, making it a candidate for studying enzyme inhibition and receptor binding. It can be used in the design of new bioactive molecules with potential therapeutic applications.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as anti-inflammatory, anticancer, or antimicrobial agents. Its ability to undergo various chemical modifications allows researchers to optimize its pharmacological properties.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications. Its unique reactivity profile makes it a versatile intermediate in the production of high-value products.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(3-iodophenyl)-4-methylbenzamide involves its interaction with specific molecular targets such as enzymes or receptors. The chlorine and iodine atoms can form halogen bonds with amino acid residues in proteins, influencing the compound’s binding affinity and specificity. The benzamide core can participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound-protein complex.
Comparación Con Compuestos Similares
Similar Compounds
- 2-chloro-N-(3-bromophenyl)-4-methylbenzamide
- 2-chloro-N-(3-fluorophenyl)-4-methylbenzamide
- 2-chloro-N-(3-chlorophenyl)-4-methylbenzamide
Uniqueness
Compared to its analogs, 2-chloro-N-(3-iodophenyl)-4-methylbenzamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological properties. The larger atomic radius and higher polarizability of iodine compared to other halogens can enhance the compound’s ability to participate in halogen bonding and influence its pharmacokinetic and pharmacodynamic profiles.
Propiedades
IUPAC Name |
2-chloro-N-(3-iodophenyl)-4-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClINO/c1-9-5-6-12(13(15)7-9)14(18)17-11-4-2-3-10(16)8-11/h2-8H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTCAGUUHDNPPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=CC=C2)I)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


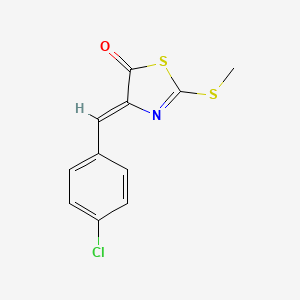
![N-[2-chloro-4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenyl]furan-2-carboxamide](/img/structure/B3959150.png)
![4-[3-(Allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenyl propionate](/img/structure/B3959161.png)
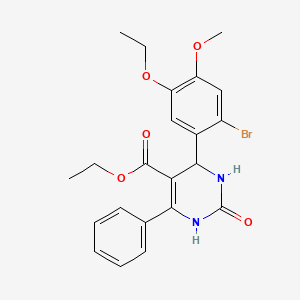
![2-(4-{3-[(4-Methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL}phenoxy)acetic acid](/img/structure/B3959172.png)
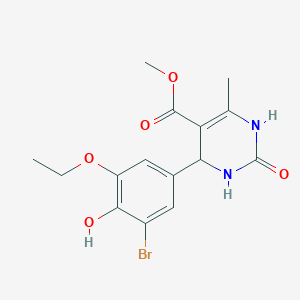
![2-[2-(1,3-Dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)ethylamino]-5-nitrobenzoic acid](/img/structure/B3959202.png)
![N-[2-chloro-4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B3959206.png)
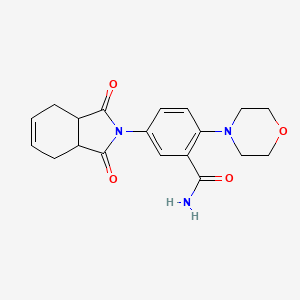
![1-[(4-bromo-2-chlorophenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B3959213.png)
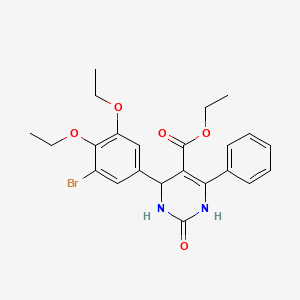
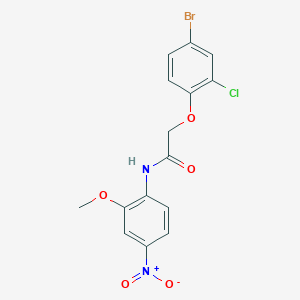
![2-methyl-7-[phenyl(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B3959232.png)
![[4-(5-methyl-1H-indol-3-yl)pyridin-2-yl]methanol](/img/structure/B3959237.png)
